2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide
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Overview
Description
2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide is an organic compound with the molecular formula C8H3ClF5NO and a molecular weight of 259.56 g/mol . This compound is known for its unique structure, which includes a chlorinated acetamide group attached to a pentafluorophenyl ring. It is primarily used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the final product .
Chemical Reactions Analysis
2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the acetamide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,3,4,5,6-pentafluoroaniline and acetic acid.
Scientific Research Applications
2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide can be compared with other similar compounds, such as:
2-chloro-N-(2,6-diethylphenyl)acetamide: This compound has a similar acetamide group but differs in the substitution pattern on the phenyl ring.
2-chloro-N-(2,4,6-trifluorophenyl)acetamide: This compound has fewer fluorine atoms on the phenyl ring, which can affect its chemical properties and reactivity.
The unique substitution pattern of this compound, with five fluorine atoms on the phenyl ring, gives it distinct chemical properties and makes it valuable for specific research applications .
Properties
IUPAC Name |
2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF5NO/c9-1-2(16)15-8-6(13)4(11)3(10)5(12)7(8)14/h1H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEYBJZNQNRFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC1=C(C(=C(C(=C1F)F)F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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